REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7]C)=[O:5])#[N:2].C[O-].[Na+].Cl[CH2:13][C:14](=[O:16])[CH3:15]>CO>[CH3:7][O:6][C:4](=[O:5])[CH:3]([C:1]#[N:2])[CH2:13][C:14](=[O:16])[CH3:15] |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
58.1 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
The brown oil was diluted the EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic fraction was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil (7.79 g; 79%)
|
Type
|
ADDITION
|
Details
|
a mixture of methyl/ethyl ester products (9/1)
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC(C)=O)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |